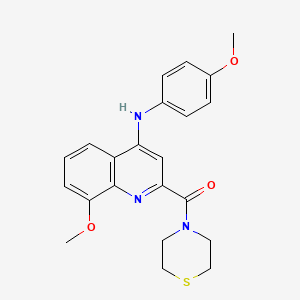
(8-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone is a chemical compound that is widely used in scientific research for its unique properties. It is a quinoline derivative that has been synthesized for its potential applications in various fields of research.
Applications De Recherche Scientifique
Pharmacological Research
Quinoline derivatives, like the one , have been extensively studied for their pharmacological properties. They are known for their versatility in significant fields due to their distinctive bioactivity and interaction with cellular components . This compound could be investigated for its potential as a therapeutic agent, given its structural similarity to other bioactive quinolines.
Antimicrobial Activity
The quinoline moiety is often associated with antimicrobial properties. For instance, docking simulations of quinoline derivatives have shown promising results against various bacterial enzymes, suggesting that our compound could be a potential candidate for developing new antimicrobial agents .
Enzyme Inhibition
Quinoline compounds have been identified as potential α-glucosidase inhibiting agents. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can be beneficial in treating diabetes. The compound could be synthesized and tested for its efficacy as an α-glucosidase inhibitor .
Anti-inflammatory Applications
The anti-inflammatory properties of quinoline derivatives make them suitable for research into treatments for conditions like arthritis. Studies have shown that similar compounds can inhibit the production of inflammatory mediators such as NO and H2O2 in cells .
Mécanisme D'action
Target of Action
It is known that quinolinamines, a class of compounds to which this molecule belongs, have shown potent in vitro antimalarial activity . They target the Plasmodium species, particularly Plasmodium falciparum, which are responsible for malaria .
Mode of Action
Quinolinamines, in general, have been found to exhibit potent antimalarial activity . They interact with the Plasmodium species and inhibit their growth, thereby preventing the spread of malaria .
Biochemical Pathways
It is known that antimalarial drugs often interfere with the life cycle of the plasmodium species, disrupting their ability to reproduce and spread .
Result of Action
The result of the compound’s action would be the inhibition of the growth and reproduction of the Plasmodium species, thereby preventing the spread of malaria . This is based on the known effects of quinolinamines, a class of compounds to which this molecule belongs .
Propriétés
IUPAC Name |
[8-methoxy-4-(4-methoxyanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-27-16-8-6-15(7-9-16)23-18-14-19(22(26)25-10-12-29-13-11-25)24-21-17(18)4-3-5-20(21)28-2/h3-9,14H,10-13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMOYZDPTNWVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

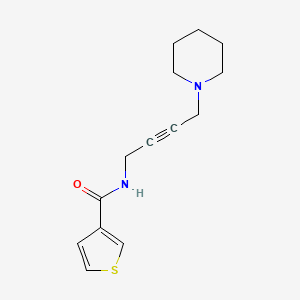
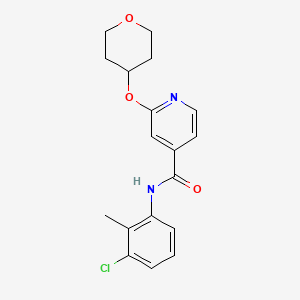
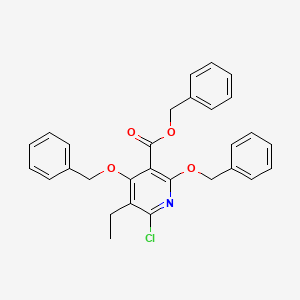
![4-((3-methoxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2945567.png)
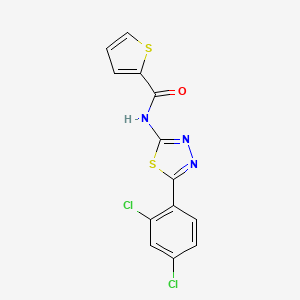
![(4-Methoxyphenyl)(3-phenyl-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)methanone](/img/structure/B2945569.png)
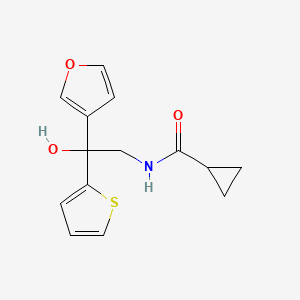
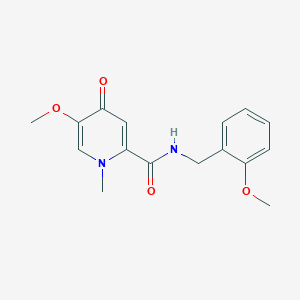

![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2945577.png)
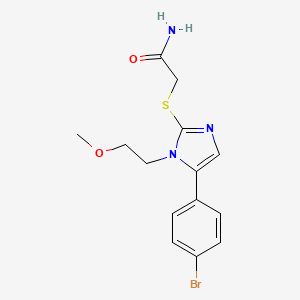
![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2945581.png)
![1'-(2,4-dimethylthiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2945582.png)
![2-((2-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2945583.png)